molecular formula C7H9BClNO3 B1420491 (5-Chloro-6-ethoxypyridin-3-yl)boronic acid CAS No. 1150114-68-3

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Cat. No. B1420491
M. Wt: 201.42 g/mol
InChI Key: PRZRXDHALIHUBT-UHFFFAOYSA-N
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Description

“(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H9BClNO3 . It has an average mass of 201.415 Da and a monoisotopic mass of 201.036407 Da . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” consists of two carbon-boron (C–B) bonds and one boron-oxygen (B–O) bond . This results in an enhanced Lewis acidity compared to boronic acids .


Chemical Reactions Analysis

Borinic acids, including “(5-Chloro-6-ethoxypyridin-3-yl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .


Physical And Chemical Properties Analysis

“(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 346.7±52.0 °C at 760 mmHg, and a flash point of 163.5±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Suzuki Cross-Coupling : This compound is utilized in Suzuki cross-coupling reactions, which are pivotal in creating new pyridine libraries. This is significant for synthesizing novel compounds with potential applications in various domains (Bouillon et al., 2003).

Biological and Medical Applications

  • PET Radioligand Imaging : It's used in synthesizing radioligands like [(11)C]MK-1064 for PET imaging of specific receptors, contributing to advancements in medical imaging techniques (Gao, Wang, & Zheng, 2016).
  • Glucose Sensing : This compound has been studied for its potential in glucose sensing, which is crucial in managing diabetes. Its ability to reversibly bind to diol-containing compounds like glucose is particularly noteworthy (Geethanjali et al., 2017).

Material Science and Sensor Technology

  • Fluorescence Quenching Studies : It is used in studies of fluorescence quenching, contributing to the understanding of sensor technologies. This is important for designing sensors based on fluorescence intensity changes (Geethanjali et al., 2015).
  • Chemosensors Development : Its interaction with various substances makes it a valuable component in developing chemosensors for detecting bioactive substances, crucial for disease prevention and treatment (Huang et al., 2012).

Catalysis and Organic Chemistry

  • Enantioselective Catalysis : It's instrumental in boronic acid-catalyzed, enantioselective reactions, which are pivotal in synthesizing complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).

Food Science

  • Specific Reduction of Fructose : Boronic acids, including this derivative, are explored for their role in the specific reduction of fructose in food matrices, which is significant for food processing and sugar composition alteration (Pietsch & Richter, 2016).

Environmental and Analytical Applications

Polymer Science

  • Boronic Acid Polymers : It contributes to the development of boronic acid-containing polymers, which have applications in biomedicine, including treatments for various diseases (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(5-chloro-6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZRXDHALIHUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675115
Record name (5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

CAS RN

1150114-68-3
Record name B-(5-Chloro-6-ethoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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